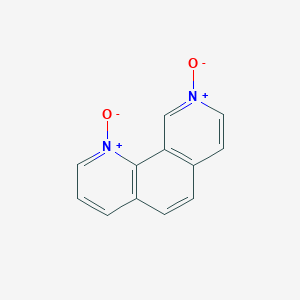

1,9-Phenanthroline, 1,9-dioxide

Description

Properties

CAS No. |

61564-17-8 |

|---|---|

Molecular Formula |

C12H8N2O2 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

1,9-dioxido-1,9-phenanthroline-1,9-diium |

InChI |

InChI=1S/C12H8N2O2/c15-13-7-5-9-3-4-10-2-1-6-14(16)12(10)11(9)8-13/h1-8H |

InChI Key |

ABCGEHVYAKXHFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=C[N+](=C3)[O-])[N+](=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,9 Phenanthroline 1,9 Dioxide

Strategic Approaches to the Synthesis of Phenanthroline N-Oxides

The conversion of phenanthrolines to their corresponding N-oxides and di-N-oxides has been a subject of study since the 1940s. nih.gov Various approaches have been developed, ranging from direct oxidation routes using common oxidants to the application of highly potent and novel reagents capable of overcoming the high activation energy required for di-N-oxide formation.

Direct Oxidation Routes: Mechanism and Control using Peroxomonosulfate Ion (Oxone)

Peroxomonosulfate ion (PMS), commercially available as Oxone, has emerged as a versatile and environmentally friendly oxidant for the N-oxidation of phenanthroline derivatives. nih.gov The reaction kinetics and product distribution are highly dependent on the pH of the reaction medium. researchgate.netresearchgate.net

Control over the extent of oxidation is primarily achieved by manipulating the pH. In strongly acidic solutions (e.g., 1.00 M H2SO4), the reaction yields exclusively the mono-N-oxide. researchgate.netresearchgate.net This is because the mono-N-oxide product becomes protonated under acidic conditions, forming a strong intramolecular hydrogen bond that hinders the oxidative attack on the second nitrogen atom. nih.govrsc.org The rate of N-oxidation is significantly influenced by pH, with a maximum rate observed around pH 6.7. researchgate.netresearchgate.net The deprotonated form of phenanthroline reacts much faster (k = 3.1 ± 0.1 M-1s-1) than its protonated counterpart (k = (4.1 ± 0.3) × 10-3 M-1s-1), as both nitrogen atoms are accessible for oxidative attack in the neutral substrate. researchgate.netresearchgate.net

| Condition | Primary Product | Rationale |

| Acidic (e.g., pH < 2) | Mono-N-Oxide | Protonation of the mono-N-oxide product forms an internal hydrogen bond, preventing further oxidation. nih.govrsc.org |

| Neutral (e.g., pH ~ 6.7) | Di-N-Oxide | Both nitrogen atoms are available for attack, allowing for stepwise oxidation to the di-N-oxide, especially with excess oxidant. nih.govresearchgate.net |

Stepwise Oxidation for Di-N-Oxide Formation

The formation of the di-N-oxide using Oxone occurs in a stepwise fashion, particularly in nearly neutral aqueous solutions and in the presence of excess PMS. researchgate.netresearchgate.net The initial, faster step is the formation of the mono-N-oxide. This intermediate is then converted to the di-N-oxide in a subsequent, slower oxidation step. researchgate.netresearchgate.net This stepwise process allows for the isolation of the mono-N-oxide by controlling stoichiometry and reaction conditions, or for driving the reaction towards the di-N-oxide by using an excess of the oxidizing agent under appropriate pH. nih.gov The successful formation of 1,10-phenanthroline-N,N'-dioxide using PMS under neutral conditions has been confirmed by 1H-NMR and ESI-MS methods. researchgate.netresearchgate.net

Alternative Synthetic Pathways and Novel Reagents for N-Oxidation

While Oxone is an effective reagent, other oxidants have been explored for the N-oxidation of phenanthrolines. Traditional methods have employed hydrogen peroxide (H2O2) in glacial acetic acid (forming peracetic acid in situ) or the urea-hydrogen peroxide adduct (UHP), though these typically yield the mono-N-oxide. nih.gov An early attempt to synthesize the di-N-oxide by refluxing with 90% hydrogen peroxide and concentrated sulfuric acid (Caro's acid) was unsuccessful, likely due to the highly acidic conditions which prevent the second oxidation step. nih.gov

A significant breakthrough in the synthesis of di-N-oxides, especially for the sterically challenging 1,10-phenanthroline (B135089), came with the use of more powerful oxygen-transfer agents. The complex formed from elemental fluorine and aqueous acetonitrile, HOF·CH3CN, is an exceptionally potent oxidant. researchgate.net This reagent is capable of oxidizing 1,10-phenanthroline to its N,N'-dioxide in minutes under mild conditions, a transformation that other reagents could not achieve. researchgate.net The power of HOF·CH3CN lies in its ability to overcome the energetic barrier associated with forcing the rigid, planar aromatic phenanthroline system out of planarity to accommodate the two oxygen atoms. researchgate.netthieme-connect.de This method has been successfully applied to various 1,10-phenanthroline derivatives, including electron-deficient ones, to furnish the corresponding di-N-oxides in good yields. researchgate.net

| Oxidizing Agent | Typical Product(s) | Notes |

| H2O2 / Acetic Acid | Mono-N-Oxide | A classic method for N-oxidation of heterocycles. nih.gov |

| Urea-Hydrogen Peroxide (UHP) | Mono-N-Oxide | Solid, stable source of hydrogen peroxide. nih.gov |

| Caro's Acid (H2SO5) | Mono-N-Oxide | Unsuccessful for di-N-oxide synthesis due to high acidity. nih.gov |

| Peroxomonosulfate (Oxone) | Mono- or Di-N-Oxide | Product is controlled by pH; neutral conditions favor the di-N-oxide. nih.govresearchgate.net |

| HOF·CH3CN | Di-N-Oxide | A highly potent reagent capable of achieving di-oxidation where others fail. researchgate.net |

Targeted Synthesis and Yield Optimization for 1,9-Phenanthroline 1,9-Dioxide

The principles governing the synthesis of 1,10-phenanthroline di-N-oxide can be extended to isomers like 1,9-phenanthroline. However, the specific placement of the nitrogen atoms introduces distinct electronic and steric factors that must be considered for targeted synthesis and yield optimization.

Regioselectivity and Stereochemical Control in Di-N-Oxide Synthesis

Regioselectivity in the N-oxidation of substituted phenanthrolines is governed by the electronic and steric effects of the substituents. rsc.org For an unsubstituted molecule like 1,9-phenanthroline, the two nitrogen atoms are in electronically distinct environments, which could potentially lead to a preference for the initial oxidation at one site over the other. However, for the synthesis of the di-N-oxide, the primary challenge is not regioselectivity between the two nitrogens but rather driving the second oxidation step to completion. The introduction of the first N-oxide group deactivates the aromatic system, making the second oxidation more difficult. As with 1,10-phenanthroline, achieving the di-N-oxide requires overcoming the planarity of the tricyclic ring system. thieme-connect.de Therefore, highly potent oxidants like HOF·CH3CN would be the most promising reagents for synthesizing 1,9-phenanthroline 1,9-dioxide in high yield, as they are capable of performing this difficult second oxidation.

Reaction Engineering and Process Intensification

Optimizing the yield of 1,9-phenanthroline 1,9-dioxide involves careful control over several reaction parameters.

Choice of Oxidant : As established, for complete di-oxidation, a powerful reagent such as HOF·CH3CN is likely necessary. researchgate.net If using a more moderate oxidant like Oxone, precise control of conditions is paramount.

pH Control : When using pH-sensitive reagents like Oxone, maintaining a neutral to slightly basic pH is critical to ensure the availability of the second nitrogen atom for oxidation and to prevent the deactivating effects of protonation. nih.govresearchgate.net

Stoichiometry : An excess of the oxidizing agent is required to drive the reaction from the mono-N-oxide intermediate to the final di-N-oxide product. researchgate.net For the synthesis of 1,10-phenanthroline mono-N-oxides, a slight excess (1.1-1.2 equivalents) of PMS is used, implying that a larger excess would be needed for the di-oxide. nih.gov

Temperature and Reaction Time : The synthesis of mono-N-oxides with PMS is often conducted at elevated temperatures (e.g., 60 °C) for several hours. nih.gov The synthesis of the di-N-oxide may require different temperature profiles and extended reaction times to ensure complete conversion, although powerful reagents like HOF·CH3CN can achieve this rapidly at room temperature. researchgate.net

Solvent : The choice of solvent is crucial for reactant solubility and reagent stability. The HOF·CH3CN reagent is prepared and used in acetonitrile. researchgate.net Syntheses with Oxone are typically performed in aqueous solutions. nih.gov

By systematically optimizing these parameters, the synthesis of 1,9-phenanthroline 1,9-dioxide can be targeted, and the reaction process can be intensified to achieve higher efficiency and yield.

Functionalization and Derivatization Strategies for 1,9-Phenanthroline 1,9-Dioxide

General strategies for the functionalization of the broader class of phenanthrolines often involve direct C-H activation or derivatization of pre-functionalized precursors. acs.orgnih.gov These methods aim to introduce a variety of substituents to tailor the electronic and steric properties of the ligand for specific applications. However, the presence of the N-oxide groups in 1,9-phenanthroline, 1,9-dioxide would significantly influence the reactivity of the phenanthroline core, a subject that has not been extensively explored in the literature.

The introduction of pendant arms and substituents onto a phenanthroline core is a key strategy for developing ligands with specific coordination properties. uncw.eduresearchgate.net For the more studied 1,10-phenanthroline, this has been achieved through various synthetic routes, including oxidation of methyl groups to aldehydes or carboxylic acids, followed by further reactions to introduce amides, esters, or other functional groups. researchgate.netasianpubs.org These pendant arms can act as additional donor sites, influencing the coordination geometry and stability of the resulting metal complexes.

For this compound, specific methodologies for the introduction of such pendant arms are not well-documented. It can be hypothesized that the N-oxide functionalities would direct substitution reactions to specific positions on the aromatic rings, but without experimental data, this remains speculative.

Table 1: Hypothetical Functionalization Reactions on the this compound Core

| Reagent/Catalyst | Potential Functional Group Introduced | Potential Reaction Type |

| Nitrating Mixture (HNO₃/H₂SO₄) | Nitro (-NO₂) | Electrophilic Aromatic Substitution |

| Halogenating Agents (e.g., Br₂, Cl₂) | Halogen (-Br, -Cl) | Electrophilic Aromatic Substitution |

| Organometallic Reagents (e.g., R-Li, R-MgX) | Alkyl/Aryl (-R) | Nucleophilic Aromatic Substitution |

Note: This table is illustrative and based on general principles of aromatic chemistry. Specific reactivity for this compound has not been experimentally verified in the available literature.

The rigid, planar structure of the phenanthroline scaffold makes it an excellent platform for the construction of sophisticated ligands for various applications, including catalysis, sensing, and materials science. acs.orgnih.govnih.gov By modifying the phenanthroline core, researchers can fine-tune the ligand's electronic properties, solubility, and steric hindrance to suit specific needs. acs.org

While 1,10-phenanthroline and its derivatives have been extensively used to create ligands for metal complexes with applications in areas such as antibacterial agents and catalysis, the use of this compound as a ligand scaffold is not well-established. nih.gov The presence of two N-oxide groups would offer additional coordination sites through the oxygen atoms, potentially leading to novel coordination modes and complex geometries.

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Coordination Mode | Potential Metal Ion Interaction |

| Bidentate N,N'-chelation | Coordination through the two nitrogen atoms of the phenanthroline ring. |

| Monodentate O-coordination | Coordination through one of the N-oxide oxygen atoms. |

| Bidentate O,O'-chelation | Coordination through both N-oxide oxygen atoms. |

| Bridging Ligand | Coordination to two or more metal centers. |

Note: This table represents potential coordination behaviors. The actual coordination chemistry of this compound with different metal ions would require experimental investigation.

Comprehensive Spectroscopic and Structural Characterization of 1,9 Phenanthroline 1,9 Dioxide

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

The most definitive vibrational modes for N-oxides are the N-O stretching (νN-O) and bending (δN-O) vibrations. In aromatic N-oxides, the N-O stretching vibration typically appears as a strong band in the 1200–1300 cm⁻¹ region. Another characteristic band is the N-O in-plane bending, which is often observed around 800-850 cm⁻¹.

The aromatic skeleton of the phenanthroline core also gives rise to a series of characteristic bands. The C=C and C=N stretching vibrations of the heterocyclic rings are typically observed in the 1400–1650 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 700–900 cm⁻¹ region. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic framework. researchgate.net

Table 1: Key Vibrational Bands for Phenanthroline N-Oxides Data based on characteristic regions for aromatic N-oxides.

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000–3100 | Medium-Weak | Characteristic of sp² C-H bonds. |

| Aromatic C=C/C=N Stretch | 1400–1650 | Medium-Strong | Multiple bands representing the heterocyclic ring system. rsc.org |

| N-O Stretch (νN-O) | 1200–1300 | Strong | The most characteristic band for the N-oxide functionality. |

| N-O Bend (δN-O) | 800–850 | Medium | In-plane bending vibration. |

| Aromatic C-H Out-of-Plane Bend | 700–900 | Strong | Pattern is dependent on the arrangement of hydrogen atoms on the rings. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the precise connectivity and electronic environment of each atom in the 1,9-Phenanthroline, 1,9-dioxide molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum provides detailed information about the proton environments. The introduction of the electronegative N-oxide groups causes a significant deshielding effect on the adjacent protons. oregonstate.edu Consequently, the protons at the 2- and 8-positions of the 1,9-phenanthroline dioxide ring are expected to resonate at a considerably lower field (higher ppm) compared to those in the parent 1,9-phenanthroline. The chemical shifts for protons in the parent 1,10-phenanthroline (B135089) typically range from 7.6 to 9.2 ppm. researchgate.net For N-oxide derivatives, protons alpha to the N-O group can be shifted further downfield. mdpi.com The complex spin-spin coupling between adjacent protons results in intricate splitting patterns (e.g., doublets, triplets, or doublets of doublets), which can be used to deduce the complete proton connectivity map of the molecule.

Carbon (¹³C) NMR and Heteronuclear (e.g., ¹⁵N) NMR for Backbone and Nitrogen Environments

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Similar to the effect on protons, the N-oxide groups cause a significant downfield shift for the alpha-carbons (C2 and C8) and the quaternary carbons involved in the N-C bonds. Aromatic carbons in the parent 1,10-phenanthroline appear between approximately 120 and 152 ppm. chemicalbook.comspectrabase.com The formation of the N-oxide bond alters the electron density across the entire aromatic system, leading to shifts in all carbon signals.

Heteronuclear NMR, particularly ¹⁵N NMR, would provide direct insight into the nitrogen environments. The chemical shift of the nitrogen atoms in an N-oxide group is substantially different from that in a standard pyridine-like nitrogen, offering unambiguous confirmation of the N-oxidation state.

Table 2: Expected NMR Chemical Shift Regions for this compound Based on general principles and data from related phenanthroline N-oxides. mdpi.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Reason for Shift |

|---|---|---|---|

| ¹H | H2, H8 | > 9.0 | Strong deshielding by adjacent N-O group. |

| ¹H | Other Aromatic | 7.5–8.8 | Typical aromatic region, influenced by N-O groups. |

| ¹³C | C2, C8 | ~140–150 | Directly bonded to N-O, significant deshielding. |

| ¹³C | Other Aromatic | ~120–140 | Shifts reflect changes in electron density across the rings. |

| ¹⁵N | N1, N9 | -150 to -50 | Characteristic range for aromatic N-oxides. |

Two-Dimensional (2D) NMR Techniques for Complex Structure Elucidation

For a molecule with multiple, closely spaced aromatic signals, 2D NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, confirming which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal directly to its attached carbon, allowing for the definitive assignment of carbon resonances.

These techniques, used in concert, provide a complete and verified assignment of all ¹H and ¹³C signals, confirming the 1,9-dioxide structure. mdpi.com

Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS) for Exact Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), can determine the exact mass of the molecular ion to within a few parts per million, allowing for the unambiguous confirmation of its elemental formula (C₁₂H₈N₂O₂).

A characteristic feature in the mass spectrum of an aromatic N-oxide is the fragmentation pathway involving the loss of an oxygen atom. libretexts.org Therefore, for the 1,9-dioxide, prominent fragment ions corresponding to [M-16]⁺ (loss of one oxygen) and [M-32]⁺ (loss of both oxygens) are expected. libretexts.orgchemguide.co.uk This stepwise loss is a powerful diagnostic tool for confirming the presence of the N-oxide groups. Other observed fragments may arise from the cleavage of the aromatic rings, leading to the loss of small neutral molecules like HCN or CO. asianpubs.orgnih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₁₂H₈N₂O₂)

| Ion | Formula | m/z (Monoisotopic) | Designation |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₉N₂O₂⁺ | 213.0659 | Protonated Molecular Ion (ESI) |

| [M]⁺· | C₁₂H₈N₂O₂⁺· | 212.0581 | Molecular Ion (EI) |

| [M-O]⁺· | C₁₂H₈N₂O⁺· | 196.0631 | Fragment (Loss of one O atom) |

| [M-2O]⁺· | C₁₂H₈N₂⁺· | 180.0682 | Fragment (Loss of two O atoms; 1,9-Phenanthroline ion) |

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and luminescence (fluorescence and phosphorescence) techniques, provides insight into the electronic structure and excited-state properties of the molecule. The absorption spectrum of phenanthroline derivatives is characterized by intense π→π* transitions. rsc.orgdergipark.org.tr The introduction of N-oxide groups, which act as auxochromes, modifies the electronic structure and typically causes a shift in the absorption bands to longer wavelengths (a bathochromic or red shift) compared to the parent phenanthroline. whiterose.ac.uk Weaker n→π* transitions, involving the non-bonding electrons on the oxygen atoms, may also be observed.

The luminescence properties of phenanthrolines are highly sensitive to their chemical environment and structure. While many phenanthrolines are fluorescent, N-oxidation can significantly alter the excited-state decay pathways. rsc.org It may lead to a quenching of fluorescence or changes in the emission wavelength and quantum yield. In some cases, it can enhance intersystem crossing to the triplet state, potentially leading to observable phosphorescence, especially at low temperatures in a rigid matrix. rsc.org

Table 4: Summary of Spectroscopic and Structural Data

| Technique | Information Obtained | Key Features for this compound |

|---|---|---|

| FT-IR/Raman | Functional groups, molecular fingerprint | Strong ν(N-O) band (~1200-1300 cm⁻¹), aromatic ring vibrations. |

| ¹H NMR | Proton environments and connectivity | Downfield shifts for protons adjacent to N-O groups (H2, H8). |

| ¹³C NMR | Carbon skeleton and electronic structure | Downfield shifts for carbons bonded to N-O groups (C2, C8). |

| Mass Spectrometry | Molecular weight and fragmentation | Characteristic loss of oxygen atoms ([M-16], [M-32]). |

| UV-Visible | Electronic transitions | Shifted π→π* and n→π* absorption bands relative to parent. |

| Luminescence | Excited-state properties | Potentially altered fluorescence/phosphorescence behavior. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of phenanthroline derivatives are characterized by transitions within the aromatic system. In general, phenanthrolines exhibit intense absorption bands in the ultraviolet region corresponding to π → π* transitions. researchgate.netyoutube.com For instance, the parent molecule 1,10-phenanthroline shows these types of transitions. researchgate.net Molecules containing non-bonding electrons, such as those with nitrogen or oxygen atoms, can also exhibit n → π* transitions, which occur at longer wavelengths and are typically less intense. youtube.comuzh.ch

Table 1: Typical Electronic Transitions in Aromatic N-Heterocycles

| Transition Type | Description | Typical Wavelength Range |

|---|---|---|

| π → π * | An electron is promoted from a π bonding orbital to a π anti-bonding orbital. | Shorter wavelength (Higher energy), typically < 350 nm |

| n → π * | An electron from a non-bonding orbital (e.g., on N or O) is promoted to a π anti-bonding orbital. | Longer wavelength (Lower energy), typically > 350 nm |

Photoluminescence Properties: Fluorescence and Phosphorescence

The luminescence of phenanthroline compounds is a well-studied phenomenon, involving the emission of light from electronically excited states. This typically includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The introduction of substituents or functional groups can significantly alter these properties. For example, adding diphenyl or dianisyl groups to 1,10-phenanthroline causes strong changes in the fluorescence spectra. rsc.org

For 1,9-phenanthroline 1,9-dioxide, the N-oxide groups are expected to impact the photoluminescent behavior. The heavy atom effect of oxygen is generally negligible, but the electronic perturbations can influence the rates of intersystem crossing (the transition from a singlet to a triplet state) and radiative decay. In related rhenium(I) complexes with imidazo[4,5-f]-1,10-phenanthroline ligands, luminescence decay is ultrafast, and the emission wavelength is dependent on the transition from the lowest triplet state (T1) to the ground state (S0). physchemres.org While direct experimental data for 1,9-phenanthroline 1,9-dioxide is scarce, it is plausible that it would exhibit both fluorescence and phosphorescence, with the specific emission wavelengths and quantum yields being sensitive to its molecular environment. osti.gov

Chemiluminescence Investigations

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. The 1,10-phenanthroline system is known to participate in chemiluminescent reactions, particularly in the analysis of metal ions like Cu(II). nih.govacs.org These reactions often involve the generation of reactive oxygen species, such as superoxide radicals, which then react with the phenanthroline derivative to produce an excited-state emitter that decays radiatively. rsc.org

Investigations into the chemiluminescence of 1,10-phenanthroline have shown that the signal can be significantly affected by reaction conditions, such as the presence of carbon dioxide, which can quench the emission. nih.govacs.orgresearchgate.net While specific studies on the chemiluminescence of 1,9-phenanthroline 1,9-dioxide are not detailed in the search results, the presence of the N-oxide groups could potentially modify its reactivity and, consequently, its chemiluminescent properties. The N-oxide functional group might influence the stability of intermediates or the energy of the light-emitting species. The general principle involves the polymer acting as a catalyst for the decomposition of hydrogen peroxide, leading to the formation of superoxide radicals that react with the phenanthroline molecule to produce light. rsc.org

X-ray Crystallography for Definitive Solid-State Structural Determination

Single Crystal X-ray Diffraction of 1,9-Phenanthroline 1,9-Dioxide and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. github.io This method has been extensively used to characterize the structures of 1,10-phenanthroline and its numerous derivatives and complexes. nih.gov For instance, the crystal structure of 2-phenyl-1,10-phenanthroline and its salts has been elucidated, revealing details about molecular conformation and intermolecular interactions. nih.gov Similarly, a heteroleptic Ag(I) complex containing a 2,9-bis(styryl)-1,10-phenanthroline derivative was characterized, showing a distorted trigonal planar geometry around the silver ion. mdpi.com

Analysis of Crystal Packing, Hydrogen Bonding, and π-π Stacking Interactions

The solid-state architecture of phenanthroline-based compounds is governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govnih.gov These interactions dictate how molecules arrange themselves in the crystal lattice.

Hydrogen Bonding: In protonated salts or hydrated crystals of phenanthroline derivatives, hydrogen bonds play a critical role in stabilizing the crystal structure. nih.govscispace.com For example, in the hydrated form of 1,10-phenanthroline, water molecules form a hydrogen-bonded core to which the phenanthroline molecules are attached. chemicalbook.com In the case of 1,9-phenanthroline 1,9-dioxide, the oxygen atoms of the N-oxide groups are potent hydrogen bond acceptors, and they would be expected to form strong hydrogen bonds with suitable donors (like water molecules or acidic protons) in the crystal lattice. mdpi.com

Table 2: Common Intermolecular Interactions in Phenanthroline Crystals

| Interaction Type | Description | Typical Distance |

|---|---|---|

| Hydrogen Bond (O-H···N/O) | Electrostatic attraction between a hydrogen atom and a highly electronegative atom like N or O. | D-H···A distance varies; D···A typically 2.5–3.5 Å |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Centroid-centroid distance typically 3.3–3.8 Å |

Catalytic Applications and Functional Materials Design Utilizing 1,9 Phenanthroline 1,9 Dioxide

Role as Ligands in Homogeneous Catalysis

Phenanthroline and its derivatives are significant in coordination chemistry and homogeneous catalysis due to their rigid, planar structure and ability to form stable complexes with a variety of transition metals. alfachemic.com These ligands, including 1,9-phenanthroline, 1,9-dioxide, are excellent electron acceptors and exhibit strong coordination with transition metal ions, particularly those in low-valent states. alfachemic.com The introduction of a phenanthroline-based ligand into a multi-component complex can enhance stability and lead to the development of novel materials with unique properties and structures. alfachemic.com The versatility of the phenanthroline scaffold allows for the introduction of various substituents and functional groups, enabling the synthesis of a wide array of new ligands. alfachemic.comacs.org

Activation of Substrates and Reaction Turnover Mechanisms

In catalytic cycles, phenanthroline-based ligands play a crucial role in the activation of substrates. For instance, in palladium-catalyzed aerobic oxidation reactions, the ancillary ligand structure modulates the Pd(II)/Pd(0) redox potential. nsf.gov This tuning of the redox potential is critical for the ability of the metal center to act as an effective oxidant for organic molecules. nsf.gov The mechanism often involves the formation of a catalyst-substrate complex, which then undergoes a key transformation, such as β-hydride elimination. Density functional theory (DFT) calculations have supported that for the oxidation of certain substrates like vicinal diols, β-hydride elimination to form hydroxy ketones is the product-determining step. nih.gov For other substrates, such as primary and secondary alcohols, pre-equilibria favoring the formation of primary alkoxides are product-determining. nih.gov In some catalytic systems, such as glycosylations, phenanthroline catalysts are proposed to operate through a double SN2 displacement pathway, which ensures stereoselective product formation. nih.gov

Ligand Design for Enhanced Catalytic Activity and Selectivity

The design of phenanthroline ligands is a key strategy for enhancing catalytic performance. Modifications to the phenanthroline backbone can significantly impact both the activity and selectivity of the catalyst. For example, the introduction of sterically hindered groups at specific positions can suppress unwanted side reactions and improve product yields. nih.gov In the context of palladium-catalyzed aerobic oxidations, the choice of the nitrogen-based ligand, including phenanthroline derivatives, has been shown to influence the reaction's efficiency. nsf.gov The development of 2,9-disubstituted phenanthrolines has been a focus for creating robust ligands for metal oxidation catalysts. acs.org Furthermore, the synthesis of chiral 2,9-disubstituted phenanthrolines has opened avenues for applications in asymmetric catalysis. researchgate.net The electronic properties of the substituents on the phenanthroline ring also play a critical role; both electron-donating and electron-withdrawing groups have been shown to be well-tolerated and can be used to fine-tune the catalyst's reactivity. acs.org

Metal-Catalyzed Oxidation Reactions

Complexes formed by phenanthroline ligands and transition metals often exhibit catalytic properties, finding application in various organic synthesis reactions, including oxidation reactions. labinsights.nl These catalysts are instrumental in promoting the selective oxidation of a range of organic substrates.

Aerobic Oxidation Processes and Mechanisms

Aerobic oxidation, which utilizes molecular oxygen as the terminal oxidant, is a key area where phenanthroline-ligated metal complexes have shown significant promise. nih.govnih.gov Copper complexes of 1,10-phenanthroline-derived ligands, for instance, have been successfully employed for the aerial oxidation of primary alcohols to aldehydes under ambient conditions. nih.gov The proposed mechanism in these copper-catalyzed systems often implicates the formation of a copper(II)-superoxo species that initiates the oxidation reaction. nih.gov The structural and electronic characteristics of the phenanthroline-based ligands have a direct impact on the catalytic outcomes in these aerobic alcohol oxidations. nih.gov Similarly, palladium catalysts in the presence of phenanthroline-type ligands have been developed for aerobic oxidation reactions. nih.gov

Selective Oxidation of Organic Substrates

The selective oxidation of organic compounds is of considerable importance for the synthesis of valuable oxygenates. dss.go.th Palladium complexes featuring phenanthroline-based ligands have demonstrated high chemo- and regioselectivity in the oxidation of polyols. nih.gov For example, the catalyst system [(neocuproine)Pd(OAc)]2(OTf)2 has been shown to readily oxidize unprotected vicinal polyols to α-hydroxy ketones under mild conditions. nih.gov This system exhibits a preference for the oxidation of vicinal diols over primary and secondary alcohols. nih.gov The chemoselective and stereospecific oxidation of (S,S)-1,2,3,4-tetrahydroxybutane to (S)-erythrulose highlights the exquisite selectivity that can be achieved with these catalysts. nih.gov

Table 1: Selective Oxidation of Alcohols using a Palladium-Neocuproine Catalyst

| Substrate | Product | Catalyst Loading (mol %) |

|---|---|---|

| Vicinal Diols | α-Hydroxy Ketones | As low as 0.12 |

| Primary Alcohols | Aldehydes | - |

| (S,S)-1,2,3,4-tetrahydroxybutane | (S)-Erythrulose | - |

This table summarizes the selective oxidation of different alcohol types using a palladium catalyst with a neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) ligand, demonstrating the catalyst's high selectivity. nih.gov

Applications in Asymmetric Catalysis and Enantioselective Transformations

While the direct application of this compound in asymmetric catalysis is not extensively documented in the provided search results, the broader class of phenanthroline ligands is highly relevant in this field. The development of novel chiral 2,9-disubstituted 1,10-phenanthrolines has been a key area of research for their application in asymmetric catalysis. researchgate.net These chiral ligands are designed to create a specific chiral environment around the metal center, enabling the enantioselective transformation of substrates.

Phenanthroline-based catalysts have been successfully applied in stereoselective glycosylation reactions, demonstrating their potential to control the stereochemical outcome of a reaction. nih.govnih.govnih.gov For example, by activating 2-deoxy-2-fluoro glycosyl halides with phenanthroline-based catalysts, high levels of α-selectivities have been achieved in glycosylation reactions. nih.govnih.gov The proposed mechanism involves a double SN2 displacement pathway facilitated by the phenanthroline catalyst, which ensures the stereoselective formation of the product. nih.govnih.gov The ability to tune the steric and electronic properties of the phenanthroline ligand is crucial for achieving high enantioselectivity in these transformations.

Chiral Induction and Stereocontrol Mechanisms

There is currently no available scientific literature or research data detailing the use of this compound in chiral induction or the mechanisms by which it might exert stereocontrol. The exploration of its potential as a chiral ligand or auxiliary in asymmetric catalysis remains an uninvestigated area of chemical research.

Catalyst Design for Chiral Synthesis

Consistent with the lack of information on its role in chiral induction, there are no documented instances of this compound being incorporated into catalyst designs for chiral synthesis. The design and synthesis of chiral catalysts have historically favored more readily available or synthetically accessible phenanthroline scaffolds, primarily those based on the 1,10-phenanthroline (B135089) framework.

Electrocatalytic and Photocatalytic Systems

Investigations into the electrocatalytic and photocatalytic properties of phenanthroline derivatives have not specifically addressed the 1,9-dioxide isomer.

No published studies were found that utilize this compound as a catalyst or ligand in the photocatalytic or electrocatalytic reduction of carbon dioxide. Research in this area has largely centered on complexes of other nitrogen-containing heterocyclic ligands.

The potential for this compound to enhance the oxygen reduction reaction has not been reported in the scientific literature. Studies on ORR enhancement using phenanthroline-based materials have focused on different isomers and their coordination complexes with various transition metals.

Biological Interactions at the Molecular Level for 1,9 Phenanthroline 1,9 Dioxide Derivatives Non Clinical Focus

Mechanisms of Interaction with Nucleic Acids

Phenanthroline derivatives exhibit complex interactions with DNA, primarily through binding and subsequent cleavage events. These interactions are fundamental to their biological activities and are heavily influenced by the specific structural characteristics of the derivative.

The planar aromatic structure of the phenanthroline ring system is a key determinant of its ability to interact with the DNA double helix. These interactions predominantly occur through two non-covalent binding modes: intercalation and groove binding.

Intercalation: This binding mode involves the insertion of the planar phenanthroline ligand between the base pairs of the DNA. mdpi.com This insertion causes a distortion in the DNA structure, such as the unwinding and elongation of the helix, which can interfere with DNA replication and transcription. mdpi.com Evidence for intercalation is often observed through spectrophotometric titration, where it results in significant hypochromicity (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength). researchgate.net The ability of phenanthroline and its derivatives to intercalate has been noted in numerous studies. mdpi.com

Groove Binding: Before intercalation, phenanthroline derivatives may first associate with the exterior of the DNA helix, fitting into either the major or minor groove. nih.gov This initial interaction is often a precursor to the more stable intercalative state. The specific mode of binding can be modulated by substitutions on the phenanthroline ring. For instance, the position and number of methyl groups on phenanthroline derivatives can determine whether groove binding is the final state or if it transitions to the more cytotoxic intercalation mode. nih.gov For some complexes, such as those involving cadmium, the metal ion may coordinate with bases in the major groove (like N7 of guanine) while the attached phenanthroline ligand intercalates simultaneously. mdpi.com

Table 1: DNA Binding Characteristics of Phenanthroline Derivatives

| Binding Mode | Description | Structural Impact on DNA | Supporting Evidence |

|---|---|---|---|

| Intercalation | Insertion of the planar molecule between DNA base pairs. mdpi.com | Helix unwinding, elongation, separation of base pairs. mdpi.com | Hypochromicity, bathochromic shift in absorption spectra. researchgate.net |

| Groove Binding | Non-covalent association within the major or minor grooves of DNA. nih.gov | Minimal structural perturbation compared to intercalation. | Often precedes intercalation; influenced by ligand substitution. nih.gov |

Certain phenanthroline derivatives, particularly when complexed with transition metals like copper, can induce cleavage of the DNA backbone. This process is not hydrolytic but rather occurs through oxidative pathways involving the generation of reactive oxygen species (ROS).

The mechanism often involves the redox cycling of a metal-phenanthroline complex. For example, the copper(II) complex of 1,10-phenanthroline (B135089), Cu(II)(OP)₂, can be reduced to its copper(I) form by cellular reducing agents. The resulting copper(I)-phenanthroline complex reacts with molecular oxygen and a reducing agent to produce ROS, most notably the highly reactive hydroxyl radical (•OH). nih.gov This radical can then directly attack the deoxyribose sugar or phosphate (B84403) groups of the DNA backbone, leading to strand scission. nih.gov This process can result in internucleosomal DNA fragmentation, a pattern often associated with apoptosis. nih.gov

In addition to chemically induced cleavage, some ruthenium-phenanthroline complexes act as DNA photocleavers. nih.gov Upon irradiation with light, these complexes can become excited and transfer energy to molecular oxygen, generating singlet oxygen (¹O₂), another potent ROS. This singlet oxygen then mediates the cleavage of DNA, with the efficiency of cleavage related to the complex's DNA-binding affinity and its quantum yield for singlet oxygen generation. nih.gov

Table 2: DNA Cleavage Mechanisms by Phenanthroline Derivatives

| Cleavage Type | Mediator | Mechanism | Outcome |

|---|---|---|---|

| Oxidative Cleavage | Metal complexes (e.g., Copper-phenanthroline). nih.gov | Redox cycling of the metal ion generates hydroxyl radicals (•OH) that attack the DNA backbone. nih.gov | Single- and double-strand breaks, DNA fragmentation. nih.gov |

| Photo-induced Cleavage | Ruthenium-phenanthroline complexes. nih.gov | Light irradiation excites the complex, which generates singlet oxygen (¹O₂) via energy transfer. nih.gov | Strand scission, particularly converting supercoiled (Form I) to nicked (Form II) DNA. nih.gov |

Molecular Basis of Enzyme Inhibition

The ability of phenanthroline derivatives to inhibit enzyme function is closely tied to their powerful metal-chelating properties and the structural features of their metal complexes.

A primary mechanism of enzyme inhibition by phenanthroline is the chelation of essential metal ions from the active sites of metalloenzymes. tudublin.ie Many enzymes require a metal cofactor (e.g., zinc, copper, manganese) for their catalytic activity. The two nitrogen atoms of the phenanthroline core form a stable complex with these metal ions, effectively sequestering them and rendering the enzyme inactive.

Alternatively, the entire metal-phenanthroline complex can act as an inhibitor. For example, a dicopper(II) macrocyclic complex incorporating 1,10-phenanthroline was shown to inhibit lactate (B86563) dehydrogenase. researchgate.net In such cases, the complex itself may bind directly to the enzyme's active site, blocking substrate access, or to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. Metal-phendione complexes have been identified as effective inhibitors of the metalloenzyme Elastase B, suggesting this as a specific therapeutic target. nih.gov

The inhibitory potency and selectivity of phenanthroline derivatives can be finely tuned through structural modifications.

Phenanthroline Scaffold: Changes to the core structure, such as the position and nature of substituent groups, can alter the molecule's steric and electronic properties, influencing its ability to access and bind to an enzyme's active site.

Metal Center: In metal-phenanthroline complexes, the choice of the metal ion is critical. Different metals (e.g., Cu(II), Mn(II), Ag(I)) confer distinct geometries and redox potentials to the complex, leading to varied inhibitory activities against different enzymes. nih.gov

Auxiliary Ligands: The inclusion of other ligands in the metal's coordination sphere can significantly modulate the biological activity. For instance, the addition of a 1,10-phenanthroline ligand to a macrocyclic dicopper(II) complex dramatically increased its cytotoxicity and lactate dehydrogenase inhibition compared to the precursor complex. researchgate.net

Antimicrobial Activity: Mechanistic Investigations (excluding safety/adverse effects)

Phenanthroline and its derivatives, especially metal complexes, exhibit broad-spectrum antimicrobial activity through mechanisms that differ from conventional antibiotics. tudublin.ie This makes them promising candidates for combating multidrug-resistant pathogens.

The primary antimicrobial mechanism is linked to their function as metal chelators. By sequestering essential trace metal ions, they disrupt a wide array of crucial bacterial metabolic processes that depend on metalloenzymes. tudublin.ie

Furthermore, these compounds can compromise the integrity of the bacterial cell envelope. In Gram-negative bacteria like P. aeruginosa, the outer membrane acts as a significant permeability barrier, contributing to high intrinsic antibiotic resistance. tudublin.ie Phenanthroline-based compounds can disrupt this barrier, allowing for their entry into the cell and potentially increasing the efficacy of other co-administered antibiotics. tudublin.iemdpi.com

Mechanistic studies involving whole-genome sequencing of bacteria exposed to metal-phenanthroline complexes have revealed mutations in genes related to cellular respiration and virulence, indicating that these fundamental pathways are key targets. nih.gov The compounds have shown potent bactericidal action against planktonic cells and biofilms of critical pathogens like carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govnih.gov The generation of oxidative stress is also believed to be a contributing factor to their antimicrobial action. nih.gov

Table 3: Mechanistic Basis of Antimicrobial Activity

| Mechanism | Description | Target Organisms/Structures |

|---|---|---|

| Metal Chelation | Sequestration of essential metal ions required for bacterial enzyme function. tudublin.ie | Broad-spectrum, targeting metalloenzymes. |

| Membrane Disruption | Compromises the bacterial outer membrane, increasing permeability. tudublin.ie | Particularly effective against Gram-negative bacteria (e.g., P. aeruginosa). tudublin.ie |

| Inhibition of Key Pathways | Targets fundamental processes like cellular respiration and virulence mechanisms. nih.gov | Multidrug-resistant pathogens (e.g., A. baumannii, P. aeruginosa). nih.govnih.gov |

| Biofilm Inhibition | Effective against both planktonic (free-floating) and biofilm-embedded bacteria. nih.gov | Biofilm-forming bacteria. |

Cellular and Molecular Targets in Microorganisms

The antimicrobial action of phenanthroline derivatives is multifaceted, stemming from their ability to interact with several critical cellular components and disrupt essential pathways. While research specifically on the 1,9-dioxide isomer is limited, the broader class of phenanthroline compounds provides significant insight into their likely mechanisms of action. The primary molecular targets include DNA, metalloenzymes, and systems involved in cellular homeostasis.

Phenanthroline derivatives are well-documented for their interaction with microbial DNA. nih.govuu.nl They can function as intercalating agents, where the planar aromatic structure inserts itself between the base pairs of the DNA helix. universiteitleiden.nl This interaction can lead to a distortion of the DNA structure, stiffening and unwinding the helix, which ultimately interferes with DNA replication and transcription processes. universiteitleiden.nl The DNA cleaving ability of phenanthroline, often enhanced in the presence of copper ions, makes it a potent agent for inducing DNA damage, which can trigger apoptosis or programmed cell death in microorganisms. universiteitleiden.nl

A significant mode of action for these compounds is the inhibition of metalloenzymes. nih.gov Many essential microbial enzymes rely on a metal cofactor for their catalytic activity. Phenanthrolines, as strong chelating agents, can sequester these essential metal ions, rendering the enzymes inactive. A notable example is the inhibition of the zinc-dependent metalloenzyme Elastase B (lasB), a key virulence factor secreted by Pseudomonas aeruginosa. nih.gov By inactivating such enzymes, phenanthroline derivatives can disrupt crucial metabolic and pathogenic processes.

Furthermore, phenanthroline derivatives can induce significant oxidative stress within microbial cells. nih.gov Their interaction with cellular components, particularly when complexed with metals like copper, can catalyze the production of reactive oxygen species (ROS). nih.gov This surge in ROS disrupts the delicate redox balance of the cell, leading to widespread damage to proteins, lipids, and nucleic acids. This oxidative damage is a major contributor to their antimicrobial effects. nih.gov

Finally, these compounds can disrupt metal homeostasis. Acting as ionophores, they can bind to metal ions, such as copper, and transport them across cell membranes, leading to an abnormal increase in intracellular metal concentrations. nih.gov This disrupts the tightly regulated network of metal transporters and chaperones, leading to cellular toxicity. nih.gov The cell walls of many pathogenic microorganisms contain furanoses, which are also considered potential targets for phenanthroline-based compounds. nih.gov

Interactive Table: Cellular and Molecular Targets of Phenanthroline Derivatives in Microorganisms

| Target Class | Specific Target/Process | Mechanism of Action | Consequence for Microorganism |

| Nucleic Acids | Genomic DNA | Intercalation between base pairs, leading to helix distortion and unwinding. universiteitleiden.nl | Inhibition of DNA replication and transcription; induction of apoptosis. universiteitleiden.nl |

| Enzymes | Metalloenzymes (e.g., Elastase B in P. aeruginosa) | Chelation of essential metal cofactors (e.g., Zn²⁺), leading to enzyme inactivation. nih.gov | Disruption of metabolic pathways and virulence factor activity. nih.gov |

| Cellular Homeostasis | Redox Balance | Generation of Reactive Oxygen Species (ROS), particularly when complexed with metals. nih.govnih.gov | Oxidative damage to cellular components (proteins, lipids, DNA). nih.gov |

| Cellular Homeostasis | Metal Ion Homeostasis | Acting as ionophores to increase intracellular copper concentration. nih.gov | Disruption of copper transporters and chaperones, leading to toxicity. nih.gov |

| Cell Wall | Furanose Constituents | Potential catalytic interactions with furanosidic linkages. nih.gov | Potential disruption of cell wall integrity and function. nih.gov |

Resistance Mechanisms at the Genetic Level (e.g., Whole Genome Sequencing for Resistance Induction Studies)

The emergence of microbial resistance to antimicrobial agents is a significant challenge. Bacteria can develop resistance through various genetic modifications, either by acquiring new genetic material or through mutations in their own chromosomal DNA. nih.govmdpi.com Studies involving whole-genome sequencing (WGS) have been instrumental in elucidating the specific genetic changes that confer resistance to phenanthroline-based compounds.

A key study exposed the reference strain Pseudomonas aeruginosa PAO1 to sub-lethal concentrations of metal-phenanthroline complexes to induce and identify resistance mechanisms. nih.govnih.gov Subsequent WGS analysis of the resistant mutants revealed various mutations that led to amino acid changes in proteins crucial for several cellular functions. nih.gov These mutations were primarily clustered in genes associated with cellular respiration, the polyamine biosynthetic pathway, and virulence mechanisms. nih.govnih.gov

General mechanisms of antimicrobial resistance that bacteria may employ include:

Modification of the Drug Target: Alterations in the structure of the target molecule (e.g., DNA gyrase, penicillin-binding proteins) can prevent the drug from binding effectively. nih.govmdpi.com

Drug Inactivation: Bacteria may produce enzymes that degrade or modify the antimicrobial agent, rendering it harmless. mdpi.com

Active Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport the antimicrobial agent out of the cell before it can reach its target. nih.gov

Reduced Permeability: Changes in the bacterial cell wall or membrane, such as alterations in porin channels in Gram-negative bacteria, can limit the uptake of the drug. mdpi.com

The WGS studies on phenanthroline resistance provide specific examples of these principles at the genetic level. The identified mutations likely alter the function of the affected proteins, allowing the bacteria to survive in the presence of the compound. This detailed genetic information is crucial for understanding how resistance develops and for designing new agents that can circumvent these mechanisms.

Interactive Table: Genetic Mutations Associated with Resistance to Metal-Phenanthroline Complexes in P. aeruginosa PAO1

| Gene Locus Tag | Protein Name/Function | Type of Mutation | Consequence of Mutation |

| PA1580 | Probable major facilitator superfamily (MFS) transporter | Nonsynonymous SNV | Amino acid change potentially altering efflux pump activity. nih.gov |

| PA3925 | Ornithine decarboxylase | Nonsynonymous SNV | Amino acid change in an enzyme crucial for the polyamine biosynthetic pathway. nih.gov |

| PA4209 | Probable oxidoreductase | Nonsynonymous SNV | Amino acid change potentially affecting cellular respiration and redox balance. nih.gov |

| PA4296 | Cytochrome c-type protein | Nonsynonymous SNV | Amino acid change in a key component of the electron transport chain. nih.gov |

| PA4938 | Probable acyl-CoA dehydrogenase | Nonsynonymous SNV | Amino acid change in an enzyme involved in fatty acid metabolism. nih.gov |

Principles of Chelation in Biological Systems (e.g., Heavy Metal Detoxification Ligands)

Chelation is a fundamental chemical process in biological systems where an organic molecule, known as a chelator or ligand, binds to a central metal ion to form a stable, ring-like complex called a chelate. primescholars.com This process is vital for the transport and function of essential metals, but it is also the principle behind chelation therapy, a medical procedure used to treat poisoning from toxic heavy metals. primescholars.comclevelandclinic.org

The effectiveness and selectivity of a chelating agent are governed by several factors:

Ligand Structure: The arrangement of donor atoms (typically nitrogen, oxygen, or sulfur) in the ligand determines its affinity and selectivity for specific metal ions. Phenanthrolines are classic bidentate ligands, using their two nitrogen atoms to coordinate with a metal ion. nih.gov Derivatives such as 1,10-phenanthroline-2,9-dicarboxamides can act as tetradentate ligands, using both nitrogen and oxygen atoms, which allows them to form highly stable complexes with various metals, including hazardous ones like lead, cadmium, and copper. rsc.orgresearchgate.net

Preorganization: The concept of preorganization refers to how closely the conformation of the free ligand matches the conformation it needs to adopt to bind a metal ion. uncw.edu The rigid, planar backbone of the phenanthroline molecule results in a high degree of preorganization, which enhances the stability of the metal complex and increases its selectivity for metal ions of a particular size. uncw.edunih.gov

Thermodynamic Stability: The stability of the metal-ligand complex is crucial. A detoxification ligand must form a complex with the toxic heavy metal that is more stable than the complexes the metal forms with biological molecules, thereby extracting it from tissues.

Kinetic Reactivity: The rate at which a chelator binds a metal and the lability (or inertness) of the resulting complex can significantly influence its biological effects. nih.gov For detoxification, the goal is to form a stable, non-toxic complex that can be safely excreted from the body.

Phenanthroline derivatives have been specifically investigated as ligands for the separation and sensing of hazardous metals. rsc.org Their high affinity for d- and f-block metals makes them promising candidates for developing agents for heavy metal detoxification. researchgate.net By modifying the phenanthroline scaffold, for example, by introducing different functional groups at the 2 and 9 positions, it is possible to fine-tune the ligand's selectivity and affinity for specific toxic metals, a key goal in the design of new and improved chelation therapies.

Future Research Directions and Advanced Methodologies for 1,9 Phenanthroline 1,9 Dioxide

Development of Novel Synthetic Approaches for Complex Architectures

Future research into 1,9-phenanthroline, 1,9-dioxide will undoubtedly be underpinned by the development of innovative and efficient synthetic methodologies. While direct oxidation of the parent 1,9-phenanthroline is a primary route, challenges analogous to those encountered with the 1,10-isomer, such as controlling the degree of oxidation and managing steric hindrance, are anticipated.

Key Future Research Thrusts:

Advanced Oxidation Catalysis: Exploration of novel catalytic systems for the selective and high-yield synthesis of the 1,9-dioxide is a critical first step. This could involve the use of transition-metal catalysts with tailored ligand environments or organocatalysts designed to activate oxidizing agents under mild conditions. Learning from the synthesis of 1,10-phenanthroline-N,N'-dioxide, which has been achieved using powerful oxygen-transfer agents, will be instructive.

Stepwise Functionalization: Developing synthetic routes that allow for the stepwise introduction of functional groups onto the phenanthroline core prior to or after N-oxidation will be crucial for creating complex, tailored architectures. This would enable the synthesis of derivatives with specific electronic, photophysical, or biological properties.

Flow Chemistry and Microreactor Technology: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and control over reaction parameters for the oxidation of 1,9-phenanthroline. The precise control of temperature, pressure, and reaction time in microreactors could lead to improved yields and selectivity.

| Synthetic Strategy | Potential Advantages |

| Novel Oxidation Catalysts | Higher yields, improved selectivity, milder reaction conditions. |

| Stepwise Functionalization | Access to a wide range of derivatives with tailored properties. |

| Flow Chemistry | Enhanced safety, scalability, and precise reaction control. |

Design of Next-Generation Functional Materials and Ligands

The unique structural and electronic properties of this compound make it a promising building block for a new generation of functional materials and ligands. The presence of the N-oxide groups can significantly alter the coordination chemistry of the phenanthroline core, leading to novel material properties.

Prospective Areas of Investigation:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The dioxide could serve as a versatile ligand for the construction of novel coordination polymers and MOFs. The N-oxide functional groups can act as potent coordination sites, potentially leading to materials with unique topologies and properties for applications in gas storage, separation, and catalysis.

Luminescent Materials: The extended π-system of the phenanthroline core, modified by the N-oxide groups, suggests that its derivatives could exhibit interesting photophysical properties. Research into the synthesis of luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging is a promising avenue.

Supramolecular Assemblies: The ability of the N-oxide groups to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, could be exploited in the design of complex supramolecular architectures with applications in molecular recognition and self-assembly. Research in this area could draw inspiration from the use of other phenanthroline derivatives in creating intricate supramolecular structures.

Integration of Advanced Spectroscopic Techniques with High-Level Computational Modeling

A thorough understanding of the structure-property relationships of this compound and its derivatives will require a synergistic approach combining advanced spectroscopic techniques with sophisticated computational modeling.

Future Methodological Integrations:

Advanced NMR and Vibrational Spectroscopy: The use of advanced NMR techniques, such as solid-state NMR and multi-dimensional solution-state NMR, will be essential for the detailed structural characterization of the dioxide and its complexes. These experimental data, when coupled with theoretical calculations of NMR chemical shifts and vibrational frequencies, will provide a comprehensive picture of the molecular and electronic structure.

Time-Resolved Spectroscopy: To investigate the excited-state dynamics of potential luminescent materials based on this scaffold, time-resolved absorption and emission spectroscopy will be indispensable. These experimental studies will provide insights into the lifetimes and decay pathways of excited states, which are crucial for designing efficient photoactive materials.

Density Functional Theory (DFT) and Ab Initio Calculations: High-level computational modeling will play a pivotal role in predicting the geometric, electronic, and spectroscopic properties of this compound and its metal complexes. DFT calculations can be used to model reaction mechanisms for its synthesis, predict the stability of its coordination compounds, and rationalize its spectroscopic signatures.

| Technique | Information Gained |

| Advanced NMR | Detailed molecular structure and connectivity. |

| Time-Resolved Spectroscopy | Excited-state dynamics and photophysical properties. |

| Computational Modeling (DFT) | Geometric and electronic structure, reaction mechanisms, spectroscopic properties. |

Expanding the Scope of Catalytic and Electrocatalytic Applications

Phenanthroline derivatives are well-established as effective ligands in a wide range of catalytic transformations. The unique electronic properties conferred by the N-oxide groups in this compound could lead to the development of novel catalysts with enhanced activity and selectivity.

Potential Catalytic Frontiers:

Oxidation Catalysis: The N-oxide moieties can act as internal oxidants or modulate the redox properties of a coordinated metal center. This opens up possibilities for designing new catalysts for a variety of oxidation reactions, including the selective oxidation of hydrocarbons and alcohols.

CO2 Reduction and Utilization: Metal complexes of phenanthroline derivatives have shown promise as catalysts for the electrochemical and photochemical reduction of carbon dioxide. The electron-withdrawing nature of the N-oxide groups in the 1,9-dioxide could favorably influence the catalytic activity of its metal complexes for CO2 conversion to valuable fuels and chemicals.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to a new class of ligands for asymmetric catalysis. The rigid backbone of the phenanthroline core, combined with strategically placed chiral substituents, could create a well-defined chiral environment around a metal center, enabling highly enantioselective transformations.

Deeper Mechanistic Understanding of Biological Interactions for Rational Design

The biological activity of phenanthroline compounds is a well-established field of research, with many derivatives exhibiting interesting anticancer, antimicrobial, and enzyme-inhibiting properties. The introduction of N-oxide groups in this compound is expected to significantly impact its biological profile.

Future Directions in Biological Research:

Interaction with Nucleic Acids: Phenanthroline derivatives are known to interact with DNA through intercalation and groove binding. Future studies should investigate the binding affinity and mode of interaction of the 1,9-dioxide with various DNA and RNA structures, including G-quadruplexes. This could lead to the development of novel therapeutic agents targeting nucleic acids.

Enzyme Inhibition Studies: The metal-chelating properties of the phenanthroline core, modified by the N-oxide groups, suggest that the 1,9-dioxide and its metal complexes could be potent inhibitors of metalloenzymes. A systematic investigation of its inhibitory activity against a range of enzymes could uncover new therapeutic targets.

Cellular Uptake and Mechanism of Action: To rationally design new drug candidates, it is essential to understand their cellular uptake, subcellular localization, and mechanism of action. Future research should employ advanced cell imaging techniques and systems biology approaches to elucidate the biological pathways modulated by this compound. This deeper understanding will be critical for the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects.

| Research Area | Potential Outcome |

| Nucleic Acid Interactions | Development of novel anticancer and antiviral agents. |

| Enzyme Inhibition | Discovery of new therapeutic targets and drug candidates. |

| Mechanistic Studies | Rational design of more effective and selective drugs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.